5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[2-(Benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.
Introduction of the benzyloxyethyl group: This step involves the alkylation of the pyrazole ring with a benzyloxyethyl halide, such as benzyloxyethyl bromide, under basic conditions.
Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring using a methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
5-[2-(Benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxyethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound features a benzyloxyethyl group and a sulfonate group, which can influence its reactivity and applications.
2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane:
Uniqueness
5-[2-(Benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the benzyloxyethyl and methyl groups attached to the pyrazole ring. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-methyl-5-(2-phenylmethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-16-12(9-13(14)15-16)7-8-17-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H2,14,15) |
InChI Key |
NAIBFRGKBQMYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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